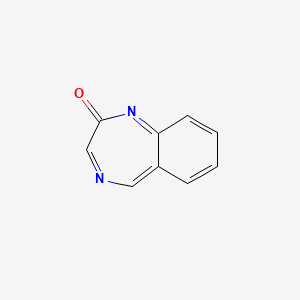

2H-1,4-Benzodiazepin-2-one

Description

Historical Context and Significance of the 1,4-Benzodiazepine (B1214927) Core in Chemical Biology and Drug Discovery

The history of benzodiazepines began with the accidental discovery of chlordiazepoxide in 1955 by Leo Sternbach at Hoffmann-La Roche, which was subsequently marketed as Librium in 1960. wikipedia.orgrjptonline.org This was followed by the synthesis of diazepam (Valium) in 1963. wikipedia.orgrjptonline.org These initial discoveries unveiled a class of compounds with potent anxiolytic, sedative, anticonvulsant, and muscle relaxant properties. wikipedia.orgnih.gov

The primary mechanism of action for many classical benzodiazepines involves their interaction with the central nervous system, specifically by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. wikipedia.orgtsijournals.com This interaction leads to a calming effect on many brain functions. tsijournals.com

The significance of the 1,4-benzodiazepine core extends beyond its initial applications. It is recognized as a "privileged structure" in drug discovery because its semi-rigid framework allows for the spatial arrangement of various substituents, leading to compounds with diverse pharmacological profiles. nih.govacs.org This structural versatility has spurred extensive research, leading to the development of numerous derivatives. tsijournals.com Over the years, the biological activities associated with this scaffold have expanded to include potential anti-HIV, anticancer, and anti-inflammatory effects. nih.govtsijournals.comresearchgate.net The molecular modularity of the benzodiazepine (B76468) structure makes it an excellent starting point for designing new therapeutic agents that can selectively target various biological pathways. researchgate.net

Structural Framework and Nomenclature Conventions of 2H-1,4-Benzodiazepin-2-one

The chemical structure of this compound consists of a bicyclic heterocyclic system where a benzene (B151609) ring is fused to a seven-membered diazepine (B8756704) ring. chemisgroup.us The numbers in "1,4-benzodiazepine" indicate the positions of the two nitrogen atoms in the seven-membered ring. researchgate.net The "2-one" suffix specifies that a carbonyl (ketone) group is located at the second position of this diazepine ring. nih.gov The "2H" indicates the position of the saturated carbon atom in the otherwise unsaturated ring.

Many pharmacologically active benzodiazepines are derivatives of this core structure, often featuring a phenyl group at the 5-position. wikipedia.org Substitutions at various positions on both the benzene and diazepine rings lead to a wide array of compounds with different properties. ub.edu

The systematic naming of these compounds follows IUPAC nomenclature rules. For example, the parent, unsubstituted compound is named 1,4-benzodiazepin-2-one. nih.gov Derivatives are named by indicating the substituents and their positions on this core structure.

Table 1: Structural and Identification Data for this compound and Selected Derivatives

| Compound Name | IUPAC Name | Molecular Formula | CAS Number |

| This compound | 1,4-benzodiazepin-2-one | C₉H₆N₂O | 52202-87-6 nih.gov |

| 7-Bromo-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one | 7-bromo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one | C₁₅H₁₁BrN₂O | 2894-61-3 nih.gov |

| 7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one | 7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one | C₁₅H₁₀ClFN₂O₂ | 17617-60-6 nist.gov |

| 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one | 7-chloro-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one | C₁₅H₁₁ClN₂O | 1088-11-5 |

Current Research Trends and Future Directions in this compound Chemistry

Current research on the this compound scaffold is highly active and diverse, moving far beyond its traditional role in central nervous system applications. Scientists are focused on synthesizing novel derivatives and libraries to uncover new biological activities and to develop agents with improved selectivity and efficacy. figshare.compnas.org

A major trend is the development of innovative and efficient synthetic methodologies. These include multicomponent reactions (MCRs) that allow for the rapid assembly of diverse benzodiazepine scaffolds from simple starting materials in a one-pot process. nih.govacs.org Late-stage C-H functionalization is another powerful strategy being employed to modify the core structure, enabling the synthesis of previously inaccessible analogues. figshare.comgrafiati.com These advanced synthetic routes facilitate the creation of large libraries of compounds for high-throughput screening against various biological targets. pnas.org

The exploration of new therapeutic applications is a key focus. For instance, research has identified 1,4-benzodiazepine-2,5-dione derivatives as potent melanocortin receptor agonists, which are being investigated for their potential in treating obesity. acs.org Other studies are exploring pyrrolo[2,1-c] chemisgroup.usCurrent time information in Bangalore, IN.benzodiazepine derivatives as antitumor agents that bind to the minor groove of DNA. researchgate.net The versatility of the scaffold is further highlighted by its use in developing inhibitors of protein-protein interactions (PPIs), which are implicated in various diseases. nih.gov

Future research will likely continue to focus on the rational design of highly selective ligands to minimize off-target effects. The development of derivatives that can modulate specific subtypes of GABA-A receptors is an ongoing goal to achieve more targeted therapeutic actions. chemisgroup.us Furthermore, the application of the this compound scaffold is expanding into new areas such as the development of metallacycles for potential pharmacological use and the synthesis of complex, fused heterocyclic systems with unique biological properties. nih.govresearchgate.net

Table 2: Examples of Recent Research on this compound Derivatives

| Research Focus | Synthetic Strategy | Key Finding | Reference |

| Synthesis of Melanocortin Receptor Agonists | Use of 1,4-benzodiazepine-2,5-dione template | Resulted in molecules with nanomolar agonist potency at melanocortin receptors. | acs.org |

| Late-Stage C-H Functionalization | Microwave-mediated palladium-catalyzed arylation | Efficient synthesis of ortho-arylated 5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-ones. | figshare.com |

| Synthesis of Functionalized 1,4-Benzodiazepines | Intramolecular C-N bond coupling and ring opening of azetidines | Development of a facile method to construct novel and functionalized 1,4-benzodiazepine derivatives. | nih.govmdpi.com |

| Multicomponent Synthesis | Ugi-4CR based strategy | Generation of diverse 1,4-benzodiazepine scaffolds to explore new chemical space for drug discovery. | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,4-benzodiazepin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O/c12-9-6-10-5-7-3-1-2-4-8(7)11-9/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGGLEJFUEMKQSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CC(=O)N=C2C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70619022 | |

| Record name | 2H-1,4-Benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52202-87-6 | |

| Record name | 2H-1,4-Benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70619022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2h 1,4 Benzodiazepin 2 One and Its Derivatives

Classical Condensation Reactions in Benzodiazepine (B76468) Synthesis

The foundational methods for synthesizing the 1,4-benzodiazepine (B1214927) core often rely on well-established condensation reactions. These classical approaches have been instrumental in the development of numerous benzodiazepine-based compounds.

Reactions involving 2-amino-benzophenone derivatives

2-Aminobenzophenones are widely recognized as the most common precursors for the synthesis of 1,4-benzodiazepines and a variety of other azaarenes. wum.edu.plwum.edu.pl These key intermediates can be synthesized through several classical methods, including Friedel-Crafts acylation and reactions involving Grignard reagents. wum.edu.pl

A typical and historically significant route involves the acylation of a 2-aminobenzophenone (B122507) with an α-amino acid derivative or a haloacetyl halide. For instance, 2-aminobenzophenone can be acylated with bromoacetyl bromide to form an intermediate bromoacetamide. sci-hub.se This is followed by amination and subsequent cyclization to yield the benzodiazepine structure. scielo.br An alternative approach involves treating 2-aminobenzophenone derivatives with bromoacetyl bromide in a diethyl ether, followed by amination and cyclization under acidic conditions to form the core structure. scielo.br

The following table summarizes derivatives of 2-aminobenzophenones that serve as precursors to biologically active 1,4-benzodiazepines. wum.edu.pl

| Precursor Compound | Resulting Benzodiazepine Type |

| 2-amino-5-chlorobenzophenone (B30270) | Precursor for various clinically used benzodiazepines |

| 2-amino-2',5-dichlorobenzophenone | Used in the synthesis of specific chlorinated benzodiazepines |

| 2-amino-5-nitrobenzophenone | Precursor for nitrazepam and other nitrobenzodiazepines |

| 2-methylamino-5-chlorobenzophenone | Precursor for diazepam |

Cyclization strategies for the diazepine (B8756704) core formation

The formation of the seven-membered diazepine ring is the crucial step in these syntheses. Following the initial acylation or coupling reaction, intramolecular cyclization is induced to form the 2H-1,4-benzodiazepin-2-one scaffold. This is often achieved by treating the intermediate with a base or by thermal cyclization. For example, after the initial reaction of 2-aminobenzophenone with bromoacetyl bromide and subsequent amination, the cyclization can be performed under acidic conditions. scielo.br

Another classical strategy involves the reaction of 2-aminobenzonitriles with α-amino esters, which upon heating, cyclize to form the desired benzodiazepine. Palladium-catalyzed reactions have also been employed, where π-allylpalladium intermediates undergo intramolecular nucleophilic attack by an amide nitrogen to afford the seven-membered benzodiazepine core. nih.gov A facile synthesis can also be achieved through a base-mediated reaction of 2-aminobenzamides with dihalobenzenes. kisti.re.kr

Advanced Synthetic Approaches

Modern organic synthesis has introduced more sophisticated and efficient methods for constructing 1,4-benzodiazepine scaffolds, focusing on stereoselectivity, diversity, and improved reaction conditions.

Stereoselective Synthesis of Chiral this compound Analogues

The synthesis of enantiomerically pure benzodiazepines is of significant interest due to the stereospecific interactions of chiral molecules with biological targets. Advanced strategies have been developed to control the stereochemistry at the C3 position and of the conformationally chiral diazepine ring.

One notable approach is the use of "memory of chirality," where N-i-Pr 1,4-benzodiazepin-2-ones derived from (S)-Ala and (S)-Phe can be deprotonated and alkylated with high enantioselectivity (86-99% ee). nih.gov This occurs despite the temporary destruction of the original chiral center during the reaction, providing access to "quaternary" 1,4-benzodiazepin-2-ones. nih.gov

Organocatalysis offers another powerful tool. A one-pot enantioselective route to tetrahydro-1,4-benzodiazepin-2-ones has been developed using a quinine-derived urea (B33335) catalyst. chemistryviews.org This method involves an organocatalyzed Knoevenagel reaction, asymmetric epoxidation, and a domino ring-opening cyclization (DROC) sequence, achieving high enantioselectivity (up to 98% ee) under mild conditions. chemistryviews.org

| Method | Key Features | Enantioselectivity | Reference |

| Memory of Chirality | Alkylation of enolates from amino acid-derived benzodiazepines | 86-99% ee | nih.gov |

| Organocatalysis | One-pot Knoevenagel/epoxidation/DROC sequence with a quinine-derived urea catalyst | Up to 98% ee | chemistryviews.org |

Multicomponent Reactions (MCRs) for Diverse 1,4-Benzodiazepine Libraries

Multicomponent reactions (MCRs) have emerged as a highly efficient strategy for generating large and diverse libraries of complex molecules from simple starting materials in a single step. nih.govnih.govacs.org This approach is particularly valuable for drug discovery. Isocyanide-based MCRs, such as the Ugi four-component reaction (Ugi-4CR), have been successfully applied to the synthesis of 1,4-benzodiazepine scaffolds. nih.gov This strategy allows for rapid access to a wide range of substituted benzodiazepines in just two or three steps, a significant improvement over traditional linear syntheses. nih.govnih.gov For example, using an N-Boc-amino acid as a building block, the Ugi-4CR can be employed with aminophenylketones, an isocyanide, and an aldehyde to assemble the benzodiazepine core. nih.gov A catalyst-free, three-component condensation using aldehydes, o-phenylenediamines, and diketones has also been developed to generate tricyclic benzodiazepine scaffolds. acs.org

Transition-Metal-Free Tandem Processes for 1,4-Benzodiazepine Scaffolds

To avoid the cost, toxicity, and potential for product contamination associated with transition metals, metal-free synthetic methods are highly desirable. Researchers have developed efficient one-pot, transition-metal-free tandem processes for the synthesis of 1,4-benzodiazepine scaffolds. thieme-connect.com One such method involves the base-mediated reaction of N-substituted 2-aminobenzamides with substituted benzenes. thieme-connect.com This approach is applicable to a wide variety of substrates and can be used to construct tricyclic systems with high potential biological activity. thieme-connect.com Another novel metal-free synthesis of 1,4-benzodiazepines has been developed from hexafluoroisopropyl 2-aminobenzoates and α-bromoamides at room temperature, featuring mild reaction conditions and excellent yields. nih.gov

| Starting Materials | Reagents/Conditions | Key Advantages | Reference |

| N-substituted 2-aminobenzamides and substituted benzenes | Cesium carbonate (base) | One-pot, metal-free, mild conditions | thieme-connect.com |

| Hexafluoroisopropyl 2-aminobenzoates and α-bromoamides | Room temperature | Metal-free, mild conditions, excellent yields | nih.gov |

Synthesis from Isatins via Ring-Opening and Cyclization

A versatile method for constructing the 1,4-benzodiazepin-2-one skeleton involves the use of isatins as starting materials. This strategy hinges on the coupling of N-protected amino acids with an isatin (B1672199) to form N-amino acylisatins. figshare.comacs.org These intermediates then undergo a ring-opening reaction when treated with nucleophiles such as alcohols or amines, yielding N-glyoxylesters or N-glyoxylamides, respectively. figshare.comacs.org The final step involves the removal of the protecting group, which is followed by a base-promoted intramolecular cyclization to furnish the desired 1,4-benzodiazepin-2-one core. figshare.comacs.org This approach is particularly advantageous as it allows for the introduction of a variety of substituents at the C3 and C5 positions of the benzodiazepine ring, sourced from the initial amino acid and the nucleophile used in the ring-opening step. figshare.com

| Starting Material | Key Intermediate | Final Product Functionality | Reference |

| Isatin and N-protected amino acids | N-amino acylisatin | Ester or amide at C5 | figshare.comacs.org |

Enolate Alkylation Chemistry for Quaternary Center Introduction

The introduction of a quaternary stereocenter at the C3 position of the 1,4-benzodiazepin-2-one scaffold presents a significant synthetic challenge but offers access to novel and structurally complex derivatives. Enolate chemistry provides a powerful tool for this purpose. The process involves the deprotonation of a C3-substituted benzodiazepine to form a chiral enolate, which can then be trapped with various electrophiles. nih.govnih.govscielo.br

A notable strategy employs the "memory of chirality" principle, where the inherent chirality of the boat-shaped diazepine ring, stabilized by a pre-existing chiral center at C3, directs the stereochemical outcome of the alkylation. nih.govresearchgate.net Even after deprotonation destroys the original stereocenter, the ring's chiral conformation is maintained long enough to guide the incoming electrophile, resulting in high enantioselectivity (86-99% ee). nih.gov This method has been successfully applied to N-i-Pr 1,4-benzodiazepin-2-ones derived from (S)-alanine and (S)-phenylalanine. nih.gov

Further refinement of this approach involves the use of a removable chiral auxiliary, such as the di(p-anisyl)methyl (DAM) group at the N1 position. nih.gov The DAM group allows for the retentive replacement of the C3-proton through a deprotonation/trapping sequence with a wide range of carbon and nitrogen electrophiles, yielding quaternary benzodiazepines with excellent enantioselectivity. nih.gov The DAM group can be subsequently removed under acidic conditions. nih.gov

Reaction conditions for enolate alkylation can be optimized by selecting appropriate bases and temperatures. For instance, potassium tert-butoxide in THF at -78 °C is effective for reactive alkylating agents, while less reactive agents may require potassium bis(trimethylsilyl)amide. scielo.br

| Method | Key Feature | Outcome | Reference |

| Memory of Chirality | Deprotonation of C3-chiral benzodiazepine | Enantioselective alkylation (86-99% ee) | nih.gov |

| N1-DAM Auxiliary | Removable group directs stereochemistry | Quaternary benzodiazepines with high enantioselectivity | nih.gov |

| Optimized Conditions | Base and temperature variation | Good yields for various alkylating agents | scielo.br |

Synthesis via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines

A facile and efficient protocol has been developed for the synthesis of functionalized 1,4-benzodiazepine derivatives that proceeds through an intramolecular C–N bond coupling followed by the ring opening of an azetidine (B1206935). nih.govnih.gov This method begins with 1-(2-bromobenzyl)azetidine-2-carboxamides, which undergo a copper(I) iodide/N,N-dimethylglycine-catalyzed intramolecular cross-coupling reaction under mild, basic conditions. nih.govnih.gov This step efficiently forms the C–N bond, yielding novel azetidine-fused heterocyclic compounds, specifically 1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e] nih.govresearchgate.netdiazepin-10(2H)-ones, in high yields (91–98%). nih.gov

These fused tricyclic intermediates serve as a platform for further diversification. nih.gov Due to the inherent ring strain of the four-membered azetidine ring, it is susceptible to nucleophilic ring-opening reactions. nih.gov Following N-methylation with methyl triflate, treatment with various nucleophiles such as sodium azide (B81097) (NaN3), potassium cyanide (KCN), or sodium thiophenolate (PhSNa) opens the azetidine ring to produce a range of 3-substituted 1,3,4,5-tetrahydro-2H-benzo[e] nih.govresearchgate.netdiazepin-2-ones in moderate to excellent yields. nih.govnih.gov For example, reaction with NaN3 affords 3-(2-azidoethyl) derivatives in excellent yields. nih.gov This synthetic sequence is valuable due to the mild reaction conditions and the easy availability of starting materials. nih.gov

Functional Group Modifications and Derivatization Strategies of the this compound Scaffold

The core this compound structure can be extensively modified to explore structure-activity relationships and develop derivatives with tailored properties.

Substitution Reactions at Aromatic and Heterocyclic Positions

The 1,4-benzodiazepin-2-one scaffold offers multiple sites for substitution, allowing for fine-tuning of its chemical and biological properties.

N1-Position: The nitrogen at position 1 can be readily alkylated. For example, N-methylation can be achieved using methyl iodide with a base like potassium carbonate. scielo.br The introduction of 1-hydroxyalkyl groups has also been reported. nih.gov

C3-Position: As discussed previously (Section 2.2.5), the C3 position is amenable to alkylation via its enolate, allowing the introduction of a wide variety of substituents. scielo.br Additionally, diazonium salts can be coupled at this position to create C3-diazo derivatives. semanticscholar.org

Aromatic Ring (Positions 6-9): Substituents on the fused benzene (B151609) ring, particularly at position 7, are crucial for modulating activity. Electron-withdrawing groups such as chloro, bromo, or nitro groups at this position generally enhance potency. researchgate.net

C5-Position: A phenyl group is a common substituent at the C5 position. Further substitution on this phenyl ring, typically with ortho electron-attracting groups like fluorine or chlorine, can increase activity. researchgate.net

| Position | Type of Substitution | Example Reagent/Reaction | Reference |

| N1 | Alkylation | Methyl iodide / K2CO3 | scielo.br |

| C3 | Alkylation | Alkyl halides with strong base | scielo.br |

| C7 | Halogenation/Nitration | Electrophilic aromatic substitution | researchgate.net |

| C5-phenyl | Substitution | Use of substituted 2-aminobenzophenones | researchgate.net |

Introduction of Heterocyclic Rings Fused to the Heptatomic Moiety

Fusing additional heterocyclic rings to the 1,4-benzodiazepine core generates polycyclic structures with distinct conformational properties and biological profiles. Several strategies have been developed to construct such systems. For instance, imidazo[1,5-a] nih.govresearchgate.netbenzodiazepines and pyrrolo[2,1-c] nih.govresearchgate.netbenzodiazepines are well-known classes of fused derivatives. dntb.gov.ua A synthetic route to azetidine-fused 1,4-diazepine derivatives has been established via an intramolecular copper-catalyzed C-N cross-coupling reaction. nih.gov Furthermore, tricyclic systems like 5,6-dihydro-4H-benzo[b] figshare.comnih.govresearchgate.nettriazolo[1,5-d] nih.govresearchgate.netdiazepines have been synthesized through [3+2]-cycloaddition reactions followed by a ring-expansion rearrangement. researchgate.net These fused analogs often exhibit unique pharmacological activities, distinct from their bicyclic counterparts.

Derivatization for Specific Biological Targeting (e.g., linker attachment)

To enhance biological specificity, improve pharmacokinetic properties, or probe biological interactions, the 1,4-benzodiazepin-2-one scaffold can be derivatized with linkers for attachment to other molecules or functional groups. This strategy is central to the development of targeted therapies and chemical probes.

For example, in the synthesis of pyrrolo[2,1-c] nih.govresearchgate.netbenzodiazepine (PBD) hybrids, the C8 position of the benzodiazepine core has been connected to indole (B1671886) carboxylates via carbon chain linkers to produce potent antitumor agents. researchgate.net In a different approach, amines at the C8-position were linked with a propane (B168953) spacer to improve aqueous solubility. researchgate.net The benzodiazepine scaffold itself can serve as a constrained mimetic of peptide reverse-turns, a key recognition element in many protein-protein interactions (PPIs). researchgate.net By attaching appropriate side chains to the scaffold, it is possible to create small molecules that mimic the crucial binding residues of a peptide, thereby acting as inhibitors of PPIs. researchgate.net Additionally, functionalized derivatives, such as the diazepam-NCS analogue, have been created to allow for covalent attachment to receptor sites, facilitating binding studies and structural elucidation of the target protein. plos.org

Chemical Reactivity and Transformations of 2h 1,4 Benzodiazepin 2 One

Nucleophilic Substitution Reactions

The 1,4-benzodiazepine (B1214927) nucleus can undergo nucleophilic substitution reactions, particularly at the C3 position adjacent to the carbonyl group. The preparation of 3-substituted 1,4-benzodiazepines can be achieved through the alkylation of a benzodiazepine (B76468) enolate. researchgate.netscielo.br This synthetic strategy allows for the introduction of various substituents at this position. For example, the enolate of a 1-methyl-1,4-benzodiazepin-2-one can be generated and subsequently reacted with different alkylating agents to yield 3-substituted products. scielo.br

One documented approach involves a three-step synthesis starting from an aminobenzophenone. The initial reaction with bromoacetyl bromide, followed by amination and cyclization under acidic conditions, yields the 1,4-benzodiazepin-2-one core. N-methylation can then be performed, followed by the key enolate alkylation step to introduce the desired substituent at the C3 position. scielo.br

The nitro group is a common substituent on the benzene (B151609) ring of the benzodiazepine scaffold, often at the 7-position. This group is readily reducible to an amine, providing a key synthetic handle for further functionalization. The reduction of 7-nitro-substituted benzodiazepines can be accomplished using various reducing agents. A standard method involves the use of stannous chloride in a buffered system, which converts the nitro group to a 7-hydroxyamino derivative. nih.gov These hydroxylamines can then be further transformed into other derivatives. nih.gov

The six-electron reduction of a nitro group ultimately forms the corresponding amine (NH2) group, proceeding through nitroso and N-hydroxylamino intermediates. nih.gov In the context of benzodiazepines like nitrazepam, the nitro group can be reduced in a single step to the amine. rsc.org This transformation is significant in the metabolism of nitrobenzodiazepines, where enzymes can catalyze the conversion to the 7-aminobenzodiazepine metabolite. researchgate.net

Hydrolysis Under Acidic or Basic Conditions

The seven-membered ring of the 2H-1,4-benzodiazepin-2-one is susceptible to hydrolysis, which involves the cleavage of the amide and/or the azomethine bond. This process can be catalyzed by either acid or base. nih.gov

Under alkaline conditions, the hydrolysis of 2-oxoquazepam, a derivative of 1,4-benzodiazepin-2-one, results in a ring-opening reaction. This proceeds through an acid-base equilibrium followed by a rate-determining step to form a sodium salt of a substituted glycine (B1666218) derivative. nih.gov Similarly, the hydrolysis of oxazepam and diazepam in aqueous solutions (pH 1 to 11) leads to the formation of a benzophenone (B1666685) product and a glycine derivative. nih.gov For oxazepam, the reaction mechanism is complex, involving a parallel consecutive pathway with two identifiable intermediates, where amide hydrolysis is the preferred initial step. In contrast, diazepam hydrolysis primarily proceeds through the cleavage of the azomethine linkage. nih.gov

The stability of these compounds is pH-dependent, with the hydrolysis demonstrating acid-base catalysis. nih.gov

Oxidation Reactions

Oxidation of the 1,4-benzodiazepine core can occur at the nitrogen atoms. A notable example is the formation of N-oxides, such as 7-chloro-2-methylamino-5-phenyl-3H-1,4-benzodiazepine 4-oxide. These N-oxides are versatile intermediates that can undergo various transformations, serving as precursors for the synthesis of other derivatives. acs.org The presence of the N-oxide functionality alters the electronic properties of the molecule and can influence its reactivity in subsequent reactions.

Regioselective Halogenation

The halogenation of the 1,4-benzodiazepin-2-one scaffold can be controlled to achieve specific regioselectivity, affording access to valuable synthetic intermediates. nih.govnih.gov The outcome of the halogenation is dependent on the reaction conditions, particularly the choice of halogenating agent and the presence or absence of a catalyst.

Direct halogenation using N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS), typically results in substitution on the fused benzene ring. nih.govnih.gov For instance, reacting 1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one with NBS in DMF at 100 °C under microwave irradiation yields the 7-bromo derivative. nih.govresearchgate.net This direct approach provides a straightforward route to 7-halogenated benzodiazepinones. nih.gov

Alternatively, a palladium-catalyzed C-H activation process allows for regioselective halogenation at the ortho position of the C5-phenyl substituent. nih.govnih.gov When the same starting material is treated with NIS in the presence of a palladium acetate (B1210297) (Pd(OAc)₂) catalyst, the reaction furnishes the 2'-iodo derivative on the phenyl side chain. nih.govresearchgate.net This catalyst-controlled regioselectivity highlights a modern approach to functionalizing specific C-H bonds. nih.gov

| Reagent(s) | Catalyst | Conditions | Major Product | Position of Halogenation |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | None | DMF, 100°C, MW | 7-bromo-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one | C7 (Fused Benzene Ring) |

| N-Iodosuccinimide (NIS) | Pd(OAc)₂ | CD₃CN, 100°C, MW | 2'-iodo-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one | C2' (Phenyl Side Chain) |

Reactions of the C=N bond for Cyclofunctionalization

The 4,5-azomethine (C=N) group is an electroactive moiety within the 1,4-benzodiazepine structure and a key site for reactions that expand the molecular framework. mdpi.com This bond can participate in cyclization and hydrofunctionalization reactions to build more complex, fused heterocyclic systems.

For example, rhodium-catalyzed intramolecular hydroamination provides an efficient route to synthesize enantioenriched 3-vinyl-1,4-benzodiazepines. acs.orgacs.org This reaction involves the functionalization of allenes, which cyclize to form the seven-membered diazepine (B8756704) ring, demonstrating a sophisticated method for creating stereodefined centers at the C3 position. acs.org

Furthermore, the benzodiazepine scaffold can be used to construct fused polycyclic structures. A copper-catalyzed intramolecular C-N cross-coupling reaction can be employed to create azetidine-fused 1,4-benzodiazepine compounds. nih.govnih.gov The resulting strained four-membered ring can then be opened by various nucleophiles (e.g., NaN₃, KCN, PhSNa) to introduce diverse functional groups, yielding a range of functionalized 1,3,4,5-tetrahydro-2H-benzo[e] nih.govnih.govdiazepin-2-ones. nih.gov

Tautomerization Studies of the Benzodiazepinone Moiety

Tautomerism is a critical consideration in the chemistry of benzodiazepines, as different tautomeric forms can exhibit distinct reactivity and biological properties. chemrxiv.org For the 1,4-benzodiazepin-2-one core, several tautomeric equilibria are possible.

Studies on related 1,5-benzodiazepin-2-one (B1260877) derivatives show that they can exist in multiple tautomeric forms, although NMR and X-ray diffraction data indicate that the form containing a methylene (B1212753) group at the 3-position is predominant in solution and solid states. researchgate.netresearchgate.net These structures contain both β-enaminoketone and lactam functionalities, which are key to their reactivity. researchgate.net

In the context of 1,4-benzodiazepines, ring-chain tautomerism has been identified as a key mechanism for the racemization of chiral centers, such as the C3 position in oxazepam. rsc.org This process is initiated by an intramolecular proton transfer from a C3-hydroxyl group to the imine nitrogen, which triggers the opening of the diazepine ring to form an achiral aldehyde intermediate. Subsequent ring closure can result in the inverted stereoconfiguration at the C3 atom. This pathway does not require acid or base catalysis and is a crucial factor in the optical stability of chiral 1,4-benzodiazepines. rsc.org

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2H-1,4-benzodiazepin-2-ones, offering deep insights into the molecular connectivity and stereochemistry.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the core structure of the 1,4-benzodiazepin-2-one skeleton. The chemical shifts (δ) of the protons and carbons are indicative of their local electronic environment. For instance, the aromatic protons on the fused benzene (B151609) ring typically resonate in the downfield region (δ 7-8 ppm) due to the deshielding effect of the ring current. The methylene (B1212753) protons at the C3 position usually appear as a singlet or a set of doublets, depending on the substitution and stereochemistry.

In ¹³C NMR, the carbonyl carbon (C2) of the lactam ring is characteristically found at a significantly downfield chemical shift (around 170 ppm). The aromatic carbons also give rise to a series of signals in the aromatic region of the spectrum (δ 120-150 ppm). The specific chemical shifts and coupling constants provide a unique fingerprint for a given derivative, allowing for unambiguous structural confirmation. One-bond and long-range coupling constants are instrumental in the definitive assignment of carbon-13 resonances.

Table 1: Representative ¹H NMR Chemical Shift Data for a 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one derivative.

| Proton | Chemical Shift (δ ppm) | Multiplicity |

| Aromatic-H | 7.19 - 7.52 | m |

| NH | 9.17 | s |

| CH | 3.86 | q |

| CH₂ | 3.11 | d |

Data presented is illustrative and based on findings for derivatives of the core compound.

Table 2: Representative ¹³C NMR Chemical Shift Data for a 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one derivative.

| Carbon | Chemical Shift (δ ppm) |

| C=O (Amide) | 170.5 - 173.9 |

| Aromatic-C | 123.0 - 138.3 |

| CH | 42.4 |

| CH₂ | 32.2 |

Data presented is illustrative and based on findings for derivatives of the core compound.

The seven-membered diazepine (B8756704) ring of the 1,4-benzodiazepin-2-one scaffold is not planar and can exist in different conformations. Dynamic NMR (DNMR) spectroscopy is a powerful tool to study the conformational dynamics of this ring system, particularly the process of ring inversion. By monitoring the NMR spectra at variable temperatures, the energy barrier for the interconversion between different conformations can be determined.

At low temperatures, the rate of ring inversion is slow on the NMR timescale, and separate signals may be observed for protons in different conformational environments. As the temperature is increased, the rate of inversion increases, leading to coalescence of these signals. The temperature at which the signals merge (the coalescence temperature) can be used to calculate the free energy of activation (ΔG‡) for the ring inversion process. Techniques such as 2D-EXSY (Exchange Spectroscopy) NMR can also be employed to characterize these inversion barriers with high accuracy.

Table 3: Experimentally Determined Ring Inversion Barriers for Selected 1,4-Benzodiazepin-2-one Derivatives.

| Compound | N1 Substituent | Coalescence Temp. (K) | Inversion Barrier (kcal/mol) |

| 5b | H | 391 | 18.0 ± 0.2 |

| 5c | Me | >458 | >20.6 |

| 5d | Et | >458 | >20.6 |

Data from a study on N-substituted 1,4-benzodiazepin-2-ones, demonstrating the influence of the N1 substituent on the ring-inversion barrier.

These studies reveal that the nature of the substituent at the N1 position has a significant effect on the energy barrier to ring inversion.

For 1,4-benzodiazepin-2-one derivatives with stereocenters, Nuclear Overhauser Effect Spectroscopy (NOESY) is an indispensable technique for determining the relative stereochemistry. NOESY is a 2D NMR experiment that detects through-space interactions between protons that are in close proximity (typically within 5 Å), regardless of whether they are connected through bonds.

The presence of a cross-peak between two protons in a NOESY spectrum indicates that they are spatially near each other. This information is crucial for assigning the stereochemical configuration of substituents on the diazepine ring. For example, in a diastereomeric pair, the spatial relationship between a substituent and a proton on the ring will be different, leading to a distinct pattern of NOESY cross-peaks that allows for unambiguous differentiation. The structures of different isomers can be unequivocally confirmed by a combination of one- and two-dimensional NMR techniques, including ¹H,¹H-NOESY.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in the 2H-1,4-benzodiazepin-2-one molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of particular bonds.

The most prominent and diagnostic absorption band in the IR spectrum of a 1,4-benzodiazepin-2-one is the carbonyl (C=O) stretching vibration of the amide group (lactam), which typically appears as a strong band in the region of 1670–1780 cm⁻¹. Other characteristic absorptions include the N-H stretching vibration (for N-unsubstituted derivatives) around 3300-3500 cm⁻¹, C-N stretching vibrations, and the characteristic absorptions for the aromatic ring, including C-H stretching just above 3000 cm⁻¹ and C=C stretching in the 1400-1600 cm⁻¹ region.

Table 4: Characteristic IR Absorption Bands for this compound.

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3010 - 3100 | Medium |

| Alkyl C-H Stretch | 2850 - 3000 | Medium |

| C=O Stretch (Amide) | 1670 - 1780 | Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Medium |

| C-N Stretch | 1250 - 1335 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. Upon ionization, the molecule forms a molecular ion (M⁺), the mass-to-charge ratio (m/z) of which provides the molecular weight.

The fragmentation of 1,4-benzodiazepin-2-ones under electron impact ionization is complex and can involve rearrangements. However, some general fragmentation pathways have been identified. The parent ions often degrade through the loss of small, stable molecules or radicals such as H, HCN, CO, and HCO, leading to the formation of smaller-membered ring systems like quinazolines or indazoles. For protonated 1,4-benzodiazepines, a common dissociation pathway is the elimination of CO. The specific fragmentation pattern is highly dependent on the substitution pattern on both the benzodiazepine (B76468) ring and any appended groups.

Negative Chemical Ionization (NCI) mass spectrometry is a particularly sensitive technique for the analysis of benzodiazepines. In this method, the sample is ionized by reacting with a reagent gas, such as methane (B114726). The NCI mass spectra of 1,3-dihydro-5-phenyl-1,4-benzodiazepin-2-ones are typically simple, consisting mainly of the molecular ion (M⁻) and an [M-H]⁻ ion.

This technique offers significantly increased sensitivity, with signal-to-noise ratios that can be several thousand times higher than those obtained with electron impact (EI) or positive chemical ionization (PCI) methods. For certain benzodiazepines, the [M-H]⁻ ion generated by methane NCI can be up to 20 times more intense than the [M+H]⁺ ion from PCI. This high sensitivity makes NCI-MS an excellent choice for trace analysis. Studies suggest that the initial ionization in NCI occurs at the 4,5-imine bond.

X-ray Crystallography for Solid-State Structural Determination

The defining structural feature of the 1,4-benzodiazepin-2-one core is the seven-membered diazepine ring fused to a benzene ring. Due to the inherent strain and electronic requirements of this system, the diazepine ring is non-planar.

Single-crystal X-ray diffraction studies of various derivatives consistently reveal that the diazepine ring predominantly adopts a boat conformation . iucr.org For instance, in the crystal structure of a tetrahydro-1,5-benzodiazepine derivative, the seven-membered ring clearly assumes a boat shape. iucr.org Similarly, analysis of Diazepam and related molecules shows a comparable boat-like structure. cdnsciencepub.com The specific geometry, however, can be influenced by the nature and position of substituents on the benzodiazepine core. In one comparative study, the boat conformation in the antagonist Ro 15-1788 was found to be somewhat shallower than in Diazepam, indicating that appended groups can modulate the degree of ring puckering. cdnsciencepub.com

The conformation of 1,4-benzodiazepines has been a subject of interest due to its relevance in binding to the benzodiazepine receptor complex. Structural comparisons based on X-ray data from Diazepam and other derivatives have led to proposals that the biologically active conformation is one where the planes of the fused benzene ring and the methylene group of the diazepine ring adopt a specific spatial relationship. nih.gov

| Compound Name | Reported Conformation of the Diazepine Ring | Reference |

|---|---|---|

| (S,E)-3-[4-(furan-2-yl)-2,3,4,5-tetrahydro-1H-benzo[b] cdnsciencepub.comresearchgate.netdiazepin-2-ylidene]-6-methyl-2H-pyran-2,4(3H)-dione | Boat Conformation | iucr.org |

| 2-(2,4-dioxo-6-methylpyran-3-ylidene)-4-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | Boat–Sofa Conformation | iucr.org |

| Diazepam | Boat Conformation | cdnsciencepub.com |

| Ro 15-1788 | Shallow Boat Conformation | cdnsciencepub.com |

The packing of 1,4-benzodiazepin-2-one molecules in a crystal lattice is directed by a combination of non-covalent interactions, including hydrogen bonds, π–π stacking, and van der Waals forces. The presence and relative importance of these interactions are dictated by the functional groups present on the core structure.

Hydrogen Bonding: For derivatives containing N-H or O-H groups, hydrogen bonding is a primary organizing force. In the crystal structure of a 1,5-benzodiazepine derivative, molecules are linked by N—H···O hydrogen bonds, forming helical chains. iucr.org The energy of this specific N—H···O interaction was calculated to be -57.5 kJ mol⁻¹. iucr.org In another example, O—H···O and N—H···O hydrogen bonds cooperate to link molecules into chains featuring distinct ring motifs. iucr.org Weaker C—H···O interactions can also play a significant role in stabilizing the crystal structure, connecting molecular strips into larger layers. nih.gov

π–π Stacking: The aromatic benzene ring of the benzodiazepine core and any aryl substituents provide sites for π–π stacking interactions. These interactions are common in the crystal structures of these compounds, often described as "slipped" π–π stacking. iucr.org These interactions connect molecular layers or chains, with observed inter-centroid distances around 4.0 Å (e.g., 4.0264 Å between phenyl rings of adjacent molecules in one derivative). iucr.org

van der Waals Interactions: In the absence of strong hydrogen bond donors, the crystal packing is dominated by van der Waals forces. cdnsciencepub.com Hirshfeld surface analysis, a computational tool used to visualize and quantify intermolecular interactions, consistently shows that H···H contacts account for the largest percentage of the surface area, highlighting the importance of van der Waals forces. For several derivatives, H···H interactions contribute between 45% and 66% of the total intermolecular contacts. iucr.orgiucr.orgnih.gov The analysis further delineates contributions from H···C/C···H and H···O/O···H contacts, providing a comprehensive picture of the packing forces. iucr.orgiucr.org

| Compound/Derivative Class | Interaction Type | Description and Quantitative Data | Reference |

|---|---|---|---|

| Tetrahydro-1,5-benzodiazepine derivative | N—H···O Hydrogen Bonds | Forms helical chains; Interaction energy calculated as -57.5 kJ mol⁻¹. | iucr.org |

| Tetrahydro-1,5-benzodiazepine derivative | π–π Stacking | Slipped π–π stacking interactions connect molecular layers. | iucr.org |

| 4-(4-hydroxyphenyl)-1,5-benzodiazepine derivative | O—H···O and N—H···O Hydrogen Bonds | Link molecules into chains with R²₂(16) and R²₂(24) ring motifs. | iucr.org |

| 4-(4-hydroxyphenyl)-1,5-benzodiazepine derivative | π–π Stacking | Very weak interaction with an inter-centroid distance of 4.0264 (9) Å. | iucr.org |

| N-butyl-1,5-benzodiazepin-2-one derivative | C—H···O Hydrogen Bonds | Pairwise intermolecular C—H···O bonds form twisted strips. | nih.gov |

| Various 1,5-benzodiazepine derivatives | Hirshfeld Surface Analysis (H···H contacts) | H···H contacts are the most important contribution, ranging from 45.1% to 65.5% of the total surface. | iucr.orgiucr.orgnih.gov |

| Ro 15-1788 (no H-bond donors) | van der Waals Contacts | Intermolecular interactions consist solely of van der Waals forces. | cdnsciencepub.com |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic structure, geometry, and reactivity of 1,4-benzodiazepine-2-ones. Methods ranging from high-level Density Functional Theory (DFT) to more computationally efficient semi-empirical approaches are utilized depending on the specific research question.

Density Functional Theory (DFT) is a robust method for investigating the molecular geometry and electronic characteristics of 1,4-benzodiazepine (B1214927) derivatives. Full geometry optimization is a standard starting point, often performed using hybrid functionals like B3LYP or B3PW91 with various basis sets, such as 6-31G(d,p) or 6-311++G(d,p). mdpi.comresearchgate.net These calculations provide optimized bond lengths, bond angles, and dihedral angles that can be compared with experimental data from crystallographic studies to validate the chosen theoretical model. researchgate.net For instance, studies on lorazepam, which features the 1,4-benzodiazepin-2-one core, have shown that functionals like M05-2X can accurately reproduce its crystallographic structure. mdpi.comresearchgate.net

DFT calculations are also crucial for understanding the electronic properties of these molecules. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of these orbitals and the HOMO-LUMO gap (ΔEgap) provide information about the molecule's kinetic stability, chemical reactivity, and electronic transitions. espublisher.com For example, in a study of 1,5-benzodiazepine derivatives, the HOMO was found to be delocalized over the aromatic rings, while the LUMO was a π* anti-bonding orbital encompassing the entire system. espublisher.com The HOMO-LUMO gap for the parent compound was calculated to be approximately 3.88 eV, indicating good kinetic stability. espublisher.com Time-dependent DFT (TD-DFT) can further be used to predict electronic absorption spectra (UV-Visible spectra), correlating π–π* transitions with specific molecular orbitals. espublisher.comekb.eg

Table 1: Selected DFT Functionals and Basis Sets Used in Benzodiazepine (B76468) Studies This table is interactive. Users can sort columns by clicking on the headers.

| Functional | Basis Set | Application | Reference |

|---|---|---|---|

| B3LYP | STO-4G | Geometry Optimization | mdpi.org |

| M05-2X | 6-31+G(d,p) | Optimization, QTAIM Analysis | mdpi.com |

| B3LYP, B3LYP-D3BJ, B3PW91, CAM-B3LYP, M05-2X, M06-2X | 6-311++G(d,p) | Optimization and Spectral Comparison | mdpi.comnih.gov |

| PBE | - | Electronic Structure, Frontier Orbitals | nih.gov |

Conformational analysis is vital for understanding the three-dimensional structure of flexible molecules like 1,4-benzodiazepine-2-ones, which is crucial for their biological activity. Semi-empirical methods, such as AM1 (Austin Model 1), offer a computationally less expensive alternative to DFT for exploring the conformational space of these molecules. researchgate.netlew.ro

Quantum chemical calculations provide a suite of descriptors that can predict and rationalize the chemical reactivity of 1,4-benzodiazepine-2-ones. These descriptors are derived from the electronic structure and are used to identify the most probable sites for electrophilic or nucleophilic attack. mdpi.org

Key reactivity descriptors include:

Atomic Charges: Calculated using methods like Mulliken, Löwdin, or from the electrostatic potential (ESP), atomic charges indicate the electron density distribution across the molecule. mdpi.org For instance, in substituted tetrahydro-1,5-benzodiazepinones, ESP charges were found to be good predictors for the most reactive sites of the aromatic nucleus towards electrophiles. mdpi.org

Frontier Molecular Orbitals (FMOs): The distribution of the HOMO and LUMO indicates the regions most likely to donate or accept electrons, respectively. This is fundamental to predicting the regiochemistry of reactions like electrophilic aromatic substitution. mdpi.org

Global Reactivity Descriptors: Parameters such as chemical hardness (η), chemical potential (μ), and the global electrophilicity index (ω) are calculated from the HOMO and LUMO energies. nih.govscispace.com Chemical hardness indicates a compound's resistance to polarization, while the electrophilicity index measures its ability to accept electrons. espublisher.comnih.govscispace.com A drug with lower hardness and higher chemical activity is thermodynamically more likely to bind to a target. nih.gov

Table 2: Common Quantum Chemical Reactivity Descriptors This table is interactive. Users can sort columns by clicking on the headers.

| Descriptor | Symbol | Definition | Significance |

|---|---|---|---|

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Electrophilicity Index | ω | μ2 / 2η | Propensity to accept electrons |

These descriptors have been successfully used to explain the experimental outcomes of nitration reactions on the benzodiazepine scaffold, correctly predicting the positions of electrophilic attack. mdpi.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion, MD simulations provide a detailed view of conformational changes, solvation dynamics, and intermolecular interactions of 1,4-benzodiazepine-2-ones on a nanosecond to microsecond timescale. nih.govnih.gov These simulations are often performed using software packages like GROMACS in an NPT ensemble, which maintains constant particle number, pressure, and temperature. nih.gov

To accurately model the behavior of benzodiazepines in a biological environment, MD simulations are typically performed in an explicit solvent, most commonly water. Water models like TIP3P are used to represent the solvent molecules in a periodic box surrounding the solute. nih.govmdpi.com

These simulations provide critical information on solvation effects. By analyzing the interaction energies between the drug and water molecules, researchers can distinguish between van der Waals (vdW) and Coulombic (electrostatic) contributions to solvation. nih.govscispace.com For some benzodiazepines, vdW interactions with water are greater than Coulombic ones, while for others, the reverse is true. nih.gov Furthermore, MD simulations can quantify the number of hydrogen bonds formed between the drug and surrounding water molecules, offering insights into its solubility and how this might be affected by the presence of other molecules, such as drug carriers. scispace.com

MD simulations are particularly well-suited for studying the complex intermolecular interactions between benzodiazepines and other molecules, such as adulterants and diluents commonly found in forensic samples. mdpi.comnih.gov In these studies, a system is constructed containing one or more benzodiazepine molecules along with a large number of molecules of the interacting species (e.g., caffeine, paracetamol, glucose). mdpi.com

The simulations can predict the most stable arrangements and calculate the total interaction energy between the drug and the adulterant. For example, simulations have shown high total interaction energies between lorazepam and caffeine. mdpi.com The analysis can be further refined by identifying specific interactions, such as hydrogen bonds, and their geometries. mdpi.com The insights gained from these simulations can be combined with quantum chemical methods like the Quantum Theory of Atoms in Molecules (QTAIM) to analyze the nature and strength of these non-covalent interactions, helping to explain how adulterants can affect the spectroscopic signatures of benzodiazepines. mdpi.comresearchgate.netnih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| 2H-1,4-Benzodiazepin-2-one |

| 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-one |

| Alprazolam |

| Caffeine |

| Glucose |

| Lorazepam |

| Paracetamol |

| 2,3,4,5-tetrahydro-1,5-benzodiazepinone |

Molecular Docking Simulations

Molecular docking simulations are a cornerstone of computational chemistry, providing critical insights into the interaction between a ligand, such as a this compound derivative, and its receptor, most notably the γ-aminobutyric acid type A (GABAA) receptor. These simulations predict the preferred orientation of a molecule when bound to a receptor to form a stable complex.

Prediction of Ligand-Receptor Binding Modes (e.g., GABAA receptor)

Molecular docking studies have been instrumental in elucidating the binding modes of this compound derivatives within the benzodiazepine binding site of the GABAA receptor, which is located at the interface between the α and γ subunits. researchgate.netnih.govnih.gov Simulations have identified that the orientation of the benzodiazepine molecule is crucial for its activity. researchgate.netnih.gov

A favored model suggests that the C5-phenyl substituent of the benzodiazepine ring extends in a way that is roughly parallel to the plane of the cell membrane. researchgate.netnih.gov This orientation is in contrast to a model where the substituent is parallel to the ion channel. researchgate.netnih.gov The seven-membered diazepine (B8756704) ring and the C5-phenyl group are considered key structural elements for this orientation within the binding pocket. nih.gov

The binding pocket itself is formed by residues from both the α and γ subunits. researchgate.net For the classic 1,4-benzodiazepines, two primary conformers, often denoted as DZ1 and DZ2 for diazepam, can each potentially bind in either a horizontal (h) or a vertical (v) orientation. researchgate.net However, extensive modeling that incorporates structure-activity relationships and mutational data suggests that the horizontal orientation is more consistent with the observed high-affinity binding of active benzodiazepines. nih.gov In this horizontal orientation, the C5-phenyl group is positioned near key residues such as α1Phe99 and γ2Phe77, which form a "floor" of the binding pocket. nih.gov

Quantification of Binding Affinity through Dock Score Analysis

The binding affinity of ligands towards the GABAA receptor can be evaluated and quantified using dock score analysis. benthamdirect.comamazonaws.com The dock score is a numerical value that estimates the binding energy of the ligand-receptor complex; a more negative score typically indicates a stronger and more favorable binding interaction. eijppr.com

In studies involving novel 1,4-benzodiazepine derivatives, researchers design and synthesize molecules based on their predicted high dock scores from molecular docking simulations. benthamdirect.com For instance, in one investigation, a series of twenty-four 1,4-benzodiazepines were designed, and from this library, fourteen molecules with high dock scores were selected for synthesis and further pharmacological evaluation. benthamdirect.com This approach highlights the utility of dock scores in prioritizing compounds with a higher likelihood of potent biological activity.

While specific dock scores for the parent this compound are not always explicitly detailed, comparative analyses are common. For example, the dock scores of newly designed compounds are often compared to that of a reference ligand like diazepam. benthamdirect.com This allows for a relative assessment of binding affinity and helps in identifying derivatives with potentially enhanced receptor interactions.

Analysis of Hydrogen Bonding, Hydrophobic Interactions, and Pi-Stacking

The stability of the ligand-receptor complex is governed by various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and pi-stacking. benthamdirect.comamazonaws.com Molecular docking simulations provide a detailed view of these interactions between this compound derivatives and the amino acid residues of the GABAA receptor binding site.

Hydrogen Bonding: The C2-carbonyl group of the benzodiazepine ring is a critical hydrogen bond acceptor. nih.gov It is often observed to be in close proximity to residues such as α1Ser204, γ2Thr193, and γ2Arg194, where it can form hydrogen bonds. nih.gov Additionally, substituents on the benzodiazepine ring can participate in hydrogen bonding. For example, the C7-nitro group of flunitrazepam, a derivative, can engage in hydrogen bonding with α1His101 and α1Lys155. nih.gov

Hydrophobic Interactions: The lipophilic nature of the benzodiazepine structure contributes significantly to its binding through hydrophobic interactions with nonpolar residues in the binding pocket. benthamdirect.comamazonaws.com The C5-phenyl ring, in particular, plays a crucial role. In the horizontal binding orientation, this phenyl group is situated in the same plane as α1Phe99 and γ2Phe77, facilitating favorable hydrophobic interactions. nih.gov

Homology Modeling for Receptor Structure Elucidation

In the absence of a high-resolution crystal structure of the target receptor, homology modeling is a powerful computational technique used to generate a three-dimensional model of the protein. nih.goveijppr.comcore.ac.uk This is particularly relevant for the GABAA receptor, where obtaining experimental structures can be challenging.

The process involves using the amino acid sequence of the target protein to build a model based on the experimentally determined structure of a homologous protein, which serves as a template. nih.govcore.ac.uk For modeling the benzodiazepine binding pocket of the GABAA receptor, the X-ray structure of the acetylcholine binding protein (AChBP) has been successfully used as a template due to structural similarities in their ligand-binding domains. researchgate.netnih.goveijppr.com

Although the amino acid identity between GABAA receptor subunits and AChBP is relatively low (around 18%), the resulting homology models have proven to be valuable tools. nih.gov The validity of these models is supported by their consistency with a large body of biochemical and pharmacological data, including results from site-directed mutagenesis studies that identify critical residues for ligand binding. nih.govcore.ac.uk These models are then used as the basis for molecular docking simulations to predict how ligands like this compound derivatives bind to the receptor. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org For this compound and its derivatives, QSAR studies are employed to understand how modifications to the chemical structure influence their affinity for benzodiazepine receptors and their resulting pharmacological effects. chemisgroup.usnih.govresearchgate.net

QSAR models are built by correlating molecular descriptors—numerical values that describe the physicochemical properties of the molecules—with their experimentally determined biological activity. wikipedia.orgnih.gov These descriptors can be related to steric, electronic, and hydrophobic properties. nih.gov Once a statistically significant QSAR model is developed and validated, it can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. wikipedia.orgnih.gov

In the context of 1,4-benzodiazepine-2-one derivatives, QSAR studies have been used to design compounds with potential antianxiety and anticonvulsant activities. chemisgroup.us For instance, 3-arylamine derivatives of 1,4-benzodiazepine-2-one were prepared based on the guidance of QSAR studies to optimize their affinity for central and peripheral benzodiazepine receptors. chemisgroup.us These studies are often complemented by molecular modeling and docking to provide a more comprehensive understanding of the drug-receptor interactions at a molecular level. chemisgroup.us

Molecular Interactions and Receptor Binding Mechanisms

Beyond GABAA: Interactions with Other Molecular Targets (e.g., G-protein-coupled receptors, enzyme inhibitors)

While the primary molecular target for many 2H-1,4-benzodiazepin-2-one derivatives is the GABAA receptor, the versatile scaffold of this compound class has been explored for its potential to interact with other biological targets, including G-protein-coupled receptors (GPCRs) and various enzymes. nih.gov

For example, a series of novel 1,4-benzodiazepin-2-one derivatives were synthesized and evaluated as antagonists for the gastrin/cholecystokinin-B (CCK-B) receptor, a type of GPCR. nih.gov One of the lead compounds from this series, YM022, demonstrated high affinity for the CCK-B receptor with an IC50 value of 0.11 nM. nih.gov

Furthermore, the broader chemical class of benzothiazine-related compounds, which share structural similarities, has been investigated for enzyme inhibitory activity. For instance, a series of 2H-1,4-benzothiazin-3(4H)-one derivatives were found to be potent inhibitors of monoamine oxidase B (MAO-B), with the most active compounds exhibiting IC50 values in the low nanomolar range (e.g., 2.7 nM for compound 1b). nih.gov Another study on 2H-benzo[b] nih.govnih.govthiazin-3(4H)-one derivatives identified potent acetylcholinesterase (AChE) inhibitors, with IC50 values as low as 0.025 µM. nih.gov These findings highlight the potential for derivatives of the core benzodiazepinone structure to be developed as modulators of targets beyond the GABAergic system.

Structure Activity Relationship Sar Studies

Impact of Substituents on Molecular Interactions and Binding Affinity

The potency and binding affinity of 2H-1,4-benzodiazepin-2-one derivatives are heavily influenced by the presence and position of various substituent groups. Strategic modifications to the benzodiazepine (B76468) scaffold have been extensively studied to optimize their interaction with biological targets.

Role of Nitro and Fluorophenyl Groups on Potency and Efficacy

The introduction of a nitro group, particularly at the 7-position of the benzodiazepine ring, is a key determinant of the compound's pharmacological activity. This electron-withdrawing group generally enhances the binding affinity for benzodiazepine receptors. For instance, the presence of a nitro group at position 7 is a characteristic feature of the nitro-benzodiazepine subclass and is known to significantly influence their sedative and anxiolytic properties.

Table 1: Impact of Nitro and Fluorophenyl Groups on the Activity of this compound Derivatives

| Substituent | Position | Effect on Activity |

| Nitro Group | 7 | Enhances binding affinity and potency |

| Fluorophenyl Group | 5 (specifically 2'-fluoro) | Contributes to high potency |

Influence of Methyl and Phenyl Groups on Binding Affinity

The presence of a methyl group, particularly at the N1 position, can also modulate the binding affinity and efficacy of this compound derivatives. Methylation at this position can affect the compound's metabolic stability and its interaction with the receptor. For example, in some derivatives, the presence of an N1-methyl group has been associated with increased potency.

Conformational Flexibility and its Relationship to Biological Activity

The seven-membered diazepine (B8756704) ring of the this compound core is not planar and possesses considerable conformational flexibility. This flexibility allows the molecule to adopt specific three-dimensional shapes, which is crucial for its interaction with the binding sites of biological targets. The diazepine ring typically exists as a dynamic equilibrium between two energetically favorable boat-like conformations, often designated as M (minus) and P (plus) conformers.

The ability of the molecule to adopt a specific conformation is a key factor in its biological activity. It has been suggested that the M-conformation is the bioactive conformation for binding to the GABA-A receptor, the primary target for many benzodiazepines. The binding pocket of the receptor is thought to preferentially accommodate this specific shape, leading to a more stable drug-receptor complex and subsequent biological response. The conformational flexibility allows the molecule to adapt its shape to the specific requirements of the binding site, which can contribute to its high affinity and efficacy.

Stereospecificity of Binding and Chiral Conformers

The concept of stereospecificity is fundamental to the biological activity of this compound derivatives. This is evident in compounds that possess a chiral center, as well as in achiral compounds that exist as conformational enantiomers.

Pure enantiomers of 3-substituted-1,4-benzodiazepin-2-ones have been shown to exhibit significant differences in their pharmacological activity, indicating a stereospecific interaction with their biological targets nih.gov. For instance, studies on chiral 3-methyl substituted benzodiazepine derivatives have demonstrated that the (S)-enantiomer often displays a higher binding affinity for the benzodiazepine binding site on the GABA-A receptor compared to the (R)-enantiomer. This difference in affinity underscores the importance of the three-dimensional arrangement of atoms for effective receptor binding.

Even in the absence of a true chiral center, as in the case of diazepam, the molecule exists as a pair of rapidly interconverting chiral conformers (M and P). Research has shown that there can be a preferential binding of one of these conformers to certain proteins. For example, the P-conformer of diazepam is preferentially bound by α1-acid glycoprotein researchgate.netresearchgate.net. This demonstrates that the chirality arising from the non-planar ring system can be a determinant for selective molecular recognition.

A study investigating the binding affinities of R and S isomers of different benzodiazepine chemotypes at various GABA-A receptor subtypes provides clear evidence of stereospecificity. The results, summarized in the table below, show that for some chemotypes, the S-isomers retain high binding affinity while the R-isomers show a significant loss of binding nih.gov.

Table 2: Binding Affinities (Ki, nM) of Chiral Benzodiazepine Derivatives at Different GABA-A Receptor Subtypes

| Compound | α1β3γ2 | α2β3γ2 | α3β3γ2 | α5β3γ2 |

| Imidazobenzodiazepine derivative (S-isomer) | 15 ± 2 | 11 ± 1 | 16 ± 2 | 3.5 ± 0.4 |

| Imidazobenzodiazepine derivative (R-isomer) | 25 ± 3 | 21 ± 2 | 28 ± 3 | 4.8 ± 0.5 |

| Triazolam derivative (S-isomer) | 28 ± 3 | 8.9 ± 0.9 | 32 ± 4 | 7.5 ± 0.8 |

| Triazolam derivative (R-isomer) | >1000 | >1000 | >1000 | >1000 |

| Diazepam derivative (S-isomer) | 18 ± 2 | 15 ± 1 | 19 ± 2 | 14 ± 1 |

| Diazepam derivative (R-isomer) | >1000 | >1000 | >1000 | >1000 |

| Data adapted from a study on the binding of different benzodiazepine chemotypes to recombinant GABA-A receptors. nih.gov |

This stereospecificity highlights the highly ordered and three-dimensional nature of the binding interaction between this compound derivatives and their biological targets.

Preclinical Pharmacological Mechanisms

Modulation of Neurotransmission in the Central Nervous System (CNS)

Compounds based on the 2H-1,4-benzodiazepin-2-one structure are well-established as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor. nih.govyoutube.com GABA is the primary inhibitory neurotransmitter in the CNS, and its function is to reduce neuronal excitability. youtube.comtsijournals.com

The GABA-A receptor is a ligand-gated ion channel that, upon binding with GABA, opens to allow chloride ions to enter the neuron. youtube.comyoutube.com This influx of negatively charged ions hyperpolarizes the cell, making it less likely to fire an action potential. Benzodiazepines bind to a distinct site on the GABA-A receptor, known as the benzodiazepine (B76468) binding site, which is located at the interface between the α and γ subunits. biorxiv.orgwikipedia.org This binding does not activate the receptor on its own but enhances the affinity of GABA for its own binding site. youtube.comwikipedia.org The result is an increased frequency of chloride channel opening in the presence of GABA, which potentiates the inhibitory effect of the neurotransmitter. wikipedia.orgwikipedia.org This enhanced inhibition underlies the sedative, anxiolytic, and anticonvulsant properties associated with this class of compounds. nih.govtsijournals.com

Different combinations of GABA-A receptor subunits (e.g., α1-6, β1-3, γ1-3) confer varying sensitivities and pharmacological profiles to benzodiazepine derivatives. nih.gov For instance, receptors containing α4 or α6 subunits are insensitive to classical benzodiazepines like diazepam. nih.gov

Table 1: Modulation of GABA-A Receptor by this compound Derivatives

| Mechanism | Receptor | Effect | Outcome |

|---|---|---|---|

| Positive Allosteric Modulation | GABA-A Receptor | Enhances GABA binding affinity | Increased frequency of chloride channel opening |

| Neuronal Response | Postsynaptic Neuron | Hyperpolarization | Decreased neuronal excitability |

The limbic system, a collection of brain structures including the hippocampus, amygdala, and hypothalamus, plays a crucial role in emotion, learning, and memory. The pharmacological effects of benzodiazepines are significantly mediated through their action on these structures. nih.gov

Preclinical studies using animal models have demonstrated the distinct roles of different limbic structures in response to benzodiazepines. For example, research on diazepam, a prominent derivative of the this compound scaffold, has shown that its local infusion into the amygdala can attenuate the behavioral suppression seen in rats during a negative contrast procedure, an effect not observed when infused into the hippocampus. nih.govresearchgate.net This suggests the amygdala is a key site for the anxiolytic-like effects of benzodiazepines in modulating responses to frustrating non-reward.

Another study investigated the effects of diazepam on electrical self-stimulation in various limbic areas in mice. nih.gov The results showed a dissociation of effects:

Lateral Hypothalamus & Lateral Entorhinal Cortex: Low doses of diazepam increased self-stimulation rates, suggesting a reward-enhancing effect.

Hippocampus: Moderate doses of diazepam caused a significant suppression of self-stimulation, indicating a different, potentially inhibitory, role in this region. nih.gov

Furthermore, chronic administration of diazepam has been shown to affect the hippocampus by attenuating long-term potentiation (LTP), a measure of synaptic plasticity important for memory formation, and by decreasing dendritic spine density in hippocampal neurons in middle-aged mice. frontiersin.org These findings highlight the complex and region-specific modulation of limbic circuitry by compounds of this class.

Mechanistic Investigations in Animal Models (e.g., for studying specific receptor interactions)

Animal models are indispensable for investigating the specific interactions between this compound derivatives and their molecular targets. These studies help to build structure-activity relationships (SAR) and refine models of how these compounds dock into the benzodiazepine binding site on the GABA-A receptor.

Receptor binding studies in rats have been used to compare the affinity of new synthetic derivatives to that of known compounds. nih.gov Such studies have shown, for example, that intermediates in a synthesis pathway may have higher binding affinity than the final product, providing valuable SAR data. nih.gov

Computational modeling, combined with data from binding affinity assays, has led to proposed models for receptor interaction. One such model suggests that 1,4-benzodiazepines interact with the receptor through two hydrogen bonds: one accepted by the carbonyl oxygen at position 2 and another by the nitrogen atom at position 4. nih.gov A third critical interaction involves the phenyl ring at position 5, which is thought to fit into a hydrophobic pocket on the receptor. nih.gov More recent modeling studies favor an orientation where the C5-phenyl substituent extends roughly parallel to the plane of the cell membrane. researchgate.netnih.gov

The stereochemistry of substituents on the benzodiazepine ring is also critical for pharmacological activity. Studies on chiral derivatives, where molecules exist as non-superimposable mirror images (enantiomers), have demonstrated that different enantiomers can have markedly different binding affinities and functional effects at the GABA-A receptor. acs.org

Table 3: Proposed Interaction Points of the 1,4-Benzodiazepin-2-one Scaffold with the GABA-A Receptor

| Structural Feature | Position | Proposed Interaction |

|---|---|---|

| Carbonyl Oxygen | C2 | Hydrogen bond acceptor |

| Nitrogen Atom | N4 | Hydrogen bond acceptor |

| Phenyl Ring | C5 | Interaction with a hydrophobic pocket |

Medicinal Chemistry Applications and Privileged Scaffold Concept

1,4-Benzodiazepin-2-one as a Privileged Scaffold in Drug Discovery

The term "privileged scaffold" refers to a molecular framework that can serve as a ligand for multiple, distinct biological targets. mdpi.com The 1,4-benzodiazepine (B1214927) nucleus is a classic example of such a scaffold, a status it has earned due to its appearance in numerous drugs targeting a wide array of receptors and enzymes. nih.govnih.gov Originally recognized for its ability to mimic the structure of a beta-peptide turn, the unique seven-membered diazepine (B8756704) ring provides a versatile and semi-rigid framework. nih.govnih.gov This structure allows for the spatial projection of various substituents from a compact core, which is crucial for achieving high-affinity interactions with diverse protein binding sites. nih.govnih.gov